molecular formula C25H36O5 B1259013 Vibsanin E

Vibsanin E

Cat. No. B1259013
M. Wt: 416.5 g/mol
InChI Key: FXXKPLFBIHAEOU-YFIARNFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vibsanin E is a natural product found in Viburnum odoratissimum with data available.

Scientific Research Applications

Chemical Conversion and Synthesis

Vibsanin E, a tricyclic vibsane-type diterpene, has been studied for its chemical synthesis and structure. Fukuyama et al. (1999) explored the conversion of vibsanin C to vibsanin E, providing insights into the chemical structure and possible biosynthetic routes of these compounds (Fukuyama et al., 1999). Furthermore, Schwartz et al. (2006) detailed synthetic approaches for vibsanin E and related compounds, highlighting modern methods for accessing the central core of these natural products (Schwartz et al., 2006).

Total Synthesis Challenges

The complexity of vibsanin E's structure has posed significant synthetic challenges. Schwartz et al. (2009) described the first successful total synthesis of vibsanin E, overcoming previous obstacles and demonstrating advanced synthetic strategies (Schwartz et al., 2009). Williams (2012) provided a personal account of the synthetic journey, highlighting the importance of international collaboration in achieving the total synthesis of vibsanin E and its epimers (Williams, 2012).

Synthetic Strategy and Core Construction

The synthesis of vibsanin E involved innovative strategies, including the construction of its tricyclic core without using protecting groups, as demonstrated by Heim et al. (2005) (Heim et al., 2005). Additionally, Schwartz et al. (2008) discussed end game synthetic strategies for vibsanin E and related diterpenes, focusing on the construction of side chains and peripheral functionality (Schwartz et al., 2008).

Biological Activities and Potential Applications

In the context of biological activities, Shao et al. (2017) studied vibsanin B derivatives, closely related to vibsanin E, for their potential as HSP90 C-terminal inhibitors with applications in cancer therapy (Shao et al., 2017). Furthermore, Mak and Williams (2012) highlighted the unique structural features of vibsanins, including vibsanin E, and their synthetic achievements, suggesting potential for diverse biological applications (Mak & Williams, 2012).

properties

Product Name

Vibsanin E

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

[(E)-2-[(1S,4R,8S,10S,11S,13S)-1,5,5-trimethyl-9-oxo-10-(2-oxopropyl)-6-oxatricyclo[6.3.2.04,13]tridecan-11-yl]ethenyl] 3-methylbut-2-enoate

InChI

InChI=1S/C25H36O5/c1-15(2)11-22(27)29-10-8-21-17(12-16(3)26)23(28)19-14-30-24(4,5)20-7-9-25(21,6)13-18(19)20/h8,10-11,17-21H,7,9,12-14H2,1-6H3/b10-8+/t17-,18+,19+,20+,21-,25-/m0/s1

InChI Key

FXXKPLFBIHAEOU-YFIARNFSSA-N

Isomeric SMILES

CC(=CC(=O)O/C=C/[C@H]1[C@@H](C(=O)[C@@H]2COC([C@H]3[C@@H]2C[C@@]1(CC3)C)(C)C)CC(=O)C)C

Canonical SMILES

CC(=CC(=O)OC=CC1C(C(=O)C2COC(C3C2CC1(CC3)C)(C)C)CC(=O)C)C

synonyms

vibsanin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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